4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Description

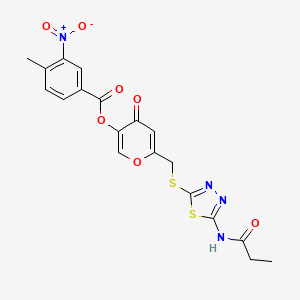

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a hybrid heterocyclic molecule comprising a 4H-pyran-3-yl core functionalized with a 1,3,4-thiadiazole moiety and a 4-methyl-3-nitrobenzoate ester. The 1,3,4-thiadiazole ring, substituted with a propionamido group, is linked via a thioether bridge to the pyran scaffold, while the benzoate ester introduces a nitro group at the meta position and a methyl group at the para position.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O7S2/c1-3-16(25)20-18-21-22-19(32-18)31-9-12-7-14(24)15(8-29-12)30-17(26)11-5-4-10(2)13(6-11)23(27)28/h4-8H,3,9H2,1-2H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJQIKYBOBXLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. Its structure integrates functional moieties known for their pharmacological properties, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

- Molecular Formula : C18H19N3O5S

- Molecular Weight : Approximately 393.48 g/mol

- CAS Number : 896007-15-1

The structural complexity of the compound includes a pyran ring, a thiadiazole moiety, and an ester group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and pyran compounds exhibit antimicrobial activity. In particular, the presence of the thiadiazole ring has been associated with enhanced antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) showcasing significant potency against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. Compounds with similar structural features have shown cytotoxic effects on cancer cell lines, suggesting that the integration of the thiadiazole moiety enhances the compound's ability to induce apoptosis in malignant cells. A study reported that related pyran derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

The biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran has been attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may act as an antagonist for certain G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways related to cardiovascular health and metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Modifications in substituents on the thiadiazole and pyran rings can significantly influence the binding affinity and selectivity towards biological targets. For example, variations in the alkyl groups attached to the thiadiazole have been shown to affect antimicrobial potency .

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Oxo-6-(Thiadiazolyl) Pyran | C18H19N3O5S | Antimicrobial activity |

| 4-Oxo-6-(Pyrimidinyl) Pyran | C18H19N3O5S | Anticancer properties |

| 4-Oxo-6-(Alkyl Thiadiazole) Pyran | C18H19N3O5S | Enhanced bioactivity |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of a series of thiadiazole derivatives, revealing that modifications on the thiadiazole ring significantly enhanced their activity against Staphylococcus aureus and E. coli. The most potent derivative demonstrated an MIC value comparable to standard antibiotics .

- Anticancer Evaluation : In vitro tests on cancer cell lines indicated that compounds similar to 4-oxo-6-(thiadiazolyl) pyran induced apoptosis through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

This compound exhibits promising biological activities, making it a candidate for drug development. Its structural components allow it to interact with various biological targets, potentially acting as an inhibitor for specific enzymes or receptors.

Potential Therapeutic Applications:

- Antimicrobial Activity: Compounds with similar structural motifs have shown efficacy in modulating nitric oxide synthase activity, which is crucial in various physiological processes and disease states. This suggests potential use in treating infections or inflammatory conditions.

- Anticancer Properties: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Agricultural Applications

The compound's biological activity extends to agricultural uses, particularly in developing agrochemicals. Its ability to inhibit specific enzymes may be leveraged to create effective pesticides or herbicides.

Potential Agricultural Applications:

- Fungicides: The pyran and thiadiazole moieties are known for their antifungal properties, making this compound a candidate for developing new fungicides.

- Herbicides: The unique interactions of the compound with plant metabolic pathways could lead to the development of selective herbicides that target specific weed species without harming crops.

Material Science

The compound's complex structure may also find applications in material science, particularly in the development of novel materials with specific chemical properties.

Material Applications:

- Polymer Chemistry: The incorporation of this compound into polymer matrices could enhance the mechanical properties or introduce specific functionalities such as antimicrobial activity.

- Nanotechnology: Its unique chemical properties might be exploited in creating nanomaterials for drug delivery systems or biosensors.

Synthesis and Derivatives

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methyl-3-nitrobenzoate typically involves multi-step organic synthesis techniques. Understanding the synthetic pathways is crucial for optimizing yield and purity.

Key Synthesis Steps:

- Formation of the pyran ring through cyclization reactions.

- Introduction of the thiadiazole moiety via nucleophilic substitution.

- Functionalization with propionamido and methylbenzoate groups to enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A systematic comparison with structurally analogous compounds highlights key differences in heterocyclic cores, substituents, and synthetic pathways:

Key Observations :

- Heterocyclic Diversity: The target compound’s 1,3,4-thiadiazole distinguishes it from the oxadiazole in and the pyrazole-thiazole system in .

- Ester vs. Lactone : The target’s benzoate ester contrasts with the lactone (pyran-2-one) in . Esters generally exhibit higher hydrolytic stability under physiological conditions, which could prolong bioavailability.

- Nitro Group Impact : The 3-nitro substituent on the benzoate in the target compound may confer stronger electron-withdrawing effects than the 4-methoxy group in , altering electronic distribution and binding affinity.

Hypothesized Bioactivity

- Antimicrobial Potential: The thiadiazole-thioether moiety in the target compound may disrupt bacterial cell wall synthesis, analogous to β-lactamase inhibitors containing sulfur heterocycles. In contrast, the pyrimidinyl-oxadiazole derivatives in could target DNA gyrase due to their planar aromatic systems.

- This contrasts with the methoxy group in , which may engage in hydrophobic interactions.

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including thioether formation and esterification. A critical challenge is the regioselective coupling of the thiadiazole-thiol moiety to the pyran core. For example, highlights refluxing in ethanol with glacial acetic acid (65°C, 4–8 hours) to stabilize intermediates during heterocyclic assembly. Optimization may require adjusting stoichiometry (e.g., 1:1 molar ratios of bromoacetylpyran and thiosemicarbazide) and solvent polarity to minimize side products like disulfide linkages . Monitoring via TLC or HPLC is recommended to track intermediate purity .

Basic: Which spectroscopic methods are most effective for characterizing this compound’s structure?

Answer:

- IR spectroscopy identifies functional groups (e.g., C=O at ~1720 cm⁻¹ for the oxo-pyran and ester groups) .

- ¹H/¹³C NMR resolves regiochemistry: the pyran’s methylene protons (δ 4.2–4.5 ppm) and thiadiazole NH (δ 10–12 ppm) confirm connectivity .

- Mass spectrometry (HRMS) validates molecular weight, particularly for nitro and thioether groups prone to fragmentation .

Advanced: How do steric and electronic effects influence the reactivity of the thiadiazole-thioether moiety?

Answer:

The thiadiazole’s electron-deficient 1,3,4-thiadiazol-2-yl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution. However, steric hindrance from the propionamido group (C5 position) may slow thioether formation. suggests using bulky bases (e.g., NaH in toluene) to deprotonate thiols and improve coupling efficiency. Computational modeling (DFT) can predict reactive sites and guide substituent modifications .

Advanced: What contradictions exist in reported biological activity data, and how can they be resolved?

Answer:

Discrepancies in antimicrobial assays (e.g., variable MIC values) may arise from differences in bacterial strains or assay conditions. notes that thiazolidinone derivatives require standardized broth microdilution methods (CLSI guidelines) to ensure reproducibility. Contradictory enzyme inhibition data (e.g., for 14-α-demethylase) could reflect variations in docking protocols; recommends using consistent software (AutoDock Vina) and crystallographic enzyme structures (PDB: 3LD6) for validation .

Advanced: How can molecular docking studies predict this compound’s interaction with fungal lanosterol 14α-demethylase?

Answer:

Docking requires:

- Protein preparation : Retrieve the 3LD6 structure from PDB, remove water, add polar hydrogens.

- Ligand preparation : Optimize the compound’s geometry (Avogadro) and assign charges (AMBER).

- Grid box : Focus on the heme-binding pocket (coordinates: x=15, y=20, z=30).

shows nitro groups form hydrogen bonds with Tyr140, while the thiadiazole-thioether moiety aligns with hydrophobic residues (Leu321). Validate results with MD simulations to assess binding stability .

Basic: What are the safety considerations for handling this compound during synthesis?

Answer:

- PPE : Gloves, lab coats, and goggles are mandatory due to potential irritancy of nitro and thioether groups .

- Waste disposal : Collect organic residues separately; incinerate at >800°C to avoid releasing toxic sulfur oxides .

- Ventilation : Use fume hoods when refluxing volatile solvents (ethanol, acetic acid) .

Advanced: What in vitro assays are suitable for evaluating its antioxidant potential?

Answer:

- DPPH assay : Monitor scavenging activity at 517 nm (IC₅₀ calculation).

- FRAP assay : Measure Fe³+ reduction to Fe²+ at 593 nm.

- Cell-based assays : Use HepG2 cells with ROS probes (e.g., DCFH-DA). recommends normalizing results to Trolox equivalents and reporting % inhibition ± SEM across triplicates .

Advanced: How can SAR studies improve this compound’s pharmacokinetic profile?

Answer:

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoate ring to enhance metabolic stability .

- Solubility : Replace the methyl group with polar substituents (e.g., -OH, -NH₂) while avoiding steric clashes .

- Bioavailability : Conduct logP (shake-flask method) and Caco-2 permeability assays to balance absorption and efflux .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for initial separation .

- HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min flow rate. Monitor at 254 nm for nitro group absorption .

Advanced: How does the nitro group’s position on the benzoate ring influence electronic properties?

Answer:

The meta-nitro group (C3 position) creates a strong electron-withdrawing effect, polarizing the ester carbonyl and increasing electrophilicity. shows this enhances reactivity in nucleophilic acyl substitutions (e.g., transesterification). UV-vis spectroscopy (λmax ~320 nm) and Hammett σ constants (σm = 0.71) quantify this effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.